molecular formula C13H17BrClNO2 B15304561 tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate

tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate

Cat. No.: B15304561
M. Wt: 334.63 g/mol
InChI Key: IIHPUHRFRFKZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate is an organic compound that features a tert-butyl group, a bromo-chlorophenyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-bromo-3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of tert-butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates.

    Oxidation: Oxidized carbamates.

    Reduction: Reduced carbamates.

Scientific Research Applications

tert-Butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl 2-bromoacetate
  • tert-Butyl 3-bromopropionate

Uniqueness

tert-Butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrClNO2. The compound features a tert-butyl group attached to a benzyl moiety that is further substituted with bromine and chlorine atoms. This unique substitution pattern contributes to its distinct chemical properties and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Properties

Research indicates that carbamate derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds possess moderate to good antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

PathogenActivity Level
Staphylococcus aureusModerate to Good
Salmonella typhimuriumModerate
Pseudomonas aeruginosaModerate to Good
Bacillus subtilisModerate

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and inhibition of specific signaling pathways . The exact molecular targets remain under investigation, but interactions with enzymes or receptors are likely involved.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition or activation of biochemical pathways essential for microbial survival or cancer cell proliferation.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell survival.
  • Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways that regulate growth and apoptosis.

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antibacterial efficacy of various carbamate derivatives against ESKAPE pathogens. This compound demonstrated promising results, comparable to standard antibiotics in minimum inhibitory concentration (MIC) assays .
  • Anticancer Efficacy:
    In vitro studies on human cancer cell lines indicated that the compound could significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. Further mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects .

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-6-5-7-10(15)11(9)14/h5-7H,8H2,1-4H3

InChI Key

IIHPUHRFRFKZOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.